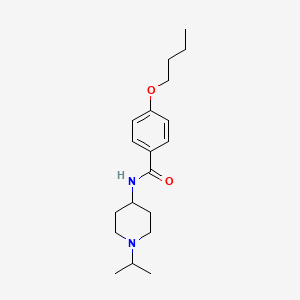![molecular formula C20H24BrNO3 B5218304 ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate](/img/structure/B5218304.png)
ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate, also known as BBA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. BBA is a derivative of adamantanecarboxylic acid and has a unique structure that makes it a promising candidate for drug discovery and development.
科学的研究の応用
Ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been extensively studied for its potential use in drug discovery and development. It has been shown to have promising anti-cancer properties, specifically against breast cancer cells. ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been studied for its potential use in treating viral infections, such as influenza.
作用機序
The mechanism of action of ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate is not fully understood, but it is believed to work through multiple pathways. ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been shown to inhibit the activity of various enzymes, including proteasomes and histone deacetylases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has also been shown to reduce inflammation and modulate the immune system. Additionally, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate in lab experiments is its unique structure, which makes it a promising candidate for drug discovery and development. Additionally, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been extensively studied and has a well-established synthesis method. However, one limitation of using ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
将来の方向性
There are many potential future directions for research on ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Additionally, research could focus on ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate's potential use in treating Alzheimer's disease and other neurodegenerative disorders. Furthermore, research could investigate the potential use of ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate in treating viral infections, such as influenza. Overall, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has shown promising results in various scientific applications and warrants further research.
合成法
The synthesis of ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate involves the reaction of 3-bromobenzoyl chloride with ethyl adamantanecarboxylate in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate. This synthesis method has been optimized for high yield and purity and is widely used in research laboratories.
特性
IUPAC Name |
ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-2-25-19(24)20-9-12-6-14(10-20)17(15(7-12)11-20)22-18(23)13-4-3-5-16(21)8-13/h3-5,8,12,14-15,17H,2,6-7,9-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZQSJHWUWRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)C(C(C3)C2)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5218225.png)

![N~2~-(4-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5218245.png)
![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5218256.png)
![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5218267.png)
![N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5218270.png)
![ethyl 5-hydroxy-4-[(2-methyl-1-piperidinyl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B5218277.png)

![ethyl 2-methyl-4-[(2-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5218289.png)
![4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5218302.png)
![3-[4-amino-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B5218311.png)
![1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate](/img/structure/B5218317.png)